2-Heptanone - d5
CAS No.:
Cat. No.: VC0213283
Molecular Formula: C7H9D5O
Molecular Weight: 119.216
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9D5O |
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Molecular Weight | 119.216 |
Introduction
Chemical Identity and Structure
2-Heptanone-d5 is a deuterated derivative of 2-heptanone, featuring five deuterium atoms replacing specific hydrogen atoms in the molecule. The compound has the molecular formula C₇H₉D₅O with a molecular weight of 119.2163 g/mol . The deuterium atoms are positioned at the 1,1,1,3,3 locations of the heptanone structure, as indicated by its systematic name 2-heptanone-1,1,1,3,3-d5 . This specific positioning of the deuterium atoms differentiates it from other isotopically labeled variants and contributes to its unique properties and applications.
The unlabeled parent compound, 2-heptanone, has the CAS Registry Number 110-43-0, while 2-heptanone-d5 has been assigned CAS Number 24588-56-5 . The compound is typically available with a minimum purity of 95% , which is essential for its reliability in analytical applications.
Physical and Chemical Properties
2-Heptanone-d5 shares many physical properties with its non-deuterated counterpart but exhibits important differences due to the isotopic substitution. The parent compound, 2-heptanone, is a colorless liquid with a banana-like, fruity odor and is only slightly soluble in water . The deuterated version maintains similar physical characteristics but with subtle differences in its spectroscopic properties.
Comparative Properties
The isotopic substitution in 2-heptanone-d5 results in distinctive spectroscopic profiles compared to its non-deuterated analog. These differences are particularly evident in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where deuterium atoms create unique spectral patterns that allow for precise identification and quantification.
Property | 2-Heptanone | 2-Heptanone-d5 |
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Molecular Formula | C₇H₁₄O | C₇H₉D₅O |
Molecular Weight | 114.19 g/mol | 119.22 g/mol |
CAS Registry Number | 110-43-0 | 24588-56-5 |
Physical State | Colorless liquid | Colorless liquid |
Solubility in Water | Slightly soluble | Slightly soluble |
Boiling Point | 151°C | Similar to non-deuterated (slight increase expected) |
Density | 0.818 g/cm³ | Slightly higher than non-deuterated |
The slight increase in molecular weight due to deuterium substitution (which has approximately twice the mass of hydrogen) affects various physical properties, including boiling point and density, though these differences are typically minimal.
Synthesis and Production Methods
The synthesis of 2-heptanone-d5 typically involves deuteration of 2-heptanone through hydrogen-deuterium exchange reactions. This process requires specific conditions and catalysts to ensure selective deuteration at the desired positions (1,1,1,3,3).
The production method generally follows these steps:
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Preparation of 2-heptanone as the starting material
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Treatment with deuterium sources such as deuterium oxide (D₂O) under specific catalytic conditions
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Purification through distillation or chromatographic techniques
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Quality control analysis to ensure proper deuterium incorporation and purity
This synthetic approach yields 2-heptanone-d5 with the required isotopic purity for analytical applications. The industrialized production of this compound is specialized due to its specific use in research and analytical settings .
Analytical Applications
2-Heptanone-d5 has become an invaluable tool in analytical chemistry, particularly in mass spectrometry and metabolomics studies. Its primary applications include:
Internal Standards in Mass Spectrometry
The compound serves as an excellent internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. In a study analyzing carbonyl metabolites in exhaled breath, deuterated compounds like 2-heptanone-d5 were used as internal standards to achieve accurate quantification . The mass difference introduced by deuteration allows for clear distinction between the analyte and the standard.
Metabolic Tracing Studies
The deuterium labeling enables researchers to track the metabolic fate of 2-heptanone in biological systems. This is particularly useful in pharmacokinetic studies and metabolism research, where the compound can be administered and its transformation monitored through detection of the deuterium label.
Environmental and Food Analysis
Biological Properties of the Parent Compound
Understanding the biological properties of the non-deuterated 2-heptanone provides context for the applications of its deuterated analog. Research has revealed several interesting biological activities of 2-heptanone:
Anesthetic Properties
One of the most significant findings regarding 2-heptanone is its anesthetic properties. Research has shown that 2-heptanone acts as a local anesthetic by blocking voltage-gated sodium channels, similar to the action of lidocaine, a commonly used local anesthetic . Studies demonstrated that:
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2-Heptanone blocks hNav1.6 and hNav1.2 channels, with lidocaine being only 2.82 times more effective on hNav1.6
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When tested on isolated rat sciatic nerve, 2-heptanone showed functional similarities to lidocaine, confirming its classification as a local anesthetic
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Among tested alkyl-ketones, 2-heptanone exhibited the fastest inhibitory effect, suggesting potential advantages for its use as an anesthetic agent
These findings suggest potential for developing 2-heptanone as a natural alternative to synthetic local anesthetics, with possible applications in human and veterinary medicine.
Occurrence in Natural Systems
2-Heptanone occurs naturally in several biological systems:
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It is found in various foods including beer, white bread, butter, cheeses, and potato chips
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Honeybees secrete it when biting small pests like wax moth larvae and Varroa mites, where it acts as an anesthetic to stun the pests
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It is present in the urine of stressed rats and may function as an alert signal to other rats
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It is one of the metabolites found in the urine of workers exposed to n-heptane in industrial settings
These natural occurrences highlight the compound's biological relevance and potential applications in biomimetic research.
Comparative Studies with Related Compounds
Researchers have conducted comparative studies of 2-heptanone with structurally similar compounds to understand structure-activity relationships and optimize properties for specific applications.
Comparison with Other Ketones
When compared with related ketones, 2-heptanone shows distinct properties:
Compound | Chemical Formula | Inhibitory Time₅₀ (IT₅₀) | Inhibitory Time₀ (IT₀) |
---|---|---|---|
2-Heptanone | C₇H₁₄O | Lower than similar ketones | 221.88 seconds |
3-Heptanone | C₇H₁₄O | Significantly higher | Higher than 2-H |
4-Heptanone | C₇H₁₄O | Significantly higher | Higher than 2-H |
2-Hexanone | C₆H₁₂O | Significantly higher | 400-765 seconds |
2-Octanone | C₈H₁₆O | Significantly higher | 400-765 seconds |
3-Octanone | C₈H₁₆O | Significantly higher | 400-765 seconds |
2-Pentanone | C₅H₁₀O | Significantly higher | >24 hours |
3-Pentanone | C₅H₁₀O | Significantly higher | 400-765 seconds |
This data indicates that 2-heptanone has the fastest inhibitory effect on the nerve compound action potential (nCAP) among all tested ketones, suggesting its superior efficacy as a potential anesthetic agent .
Comparison with Other Deuterated Analogs
Various deuterated analogs of methyl ketones have been studied, including 2-hexanone-1,1,1,3,3-d5 and 2-nonanone-d5. These compounds share similar applications in analytical chemistry but differ in their specific uses based on the parent ketone's properties and applications. The choice between these deuterated compounds depends on the specific requirements of the analytical method and the compounds being analyzed.
Research Applications and Case Studies
2-Heptanone-d5 has been employed in several research applications, demonstrating its versatility and importance in scientific investigations.
Metabolic Engineering Studies
In research focused on biomanufacturing medium-chain methyl ketones, including 2-heptanone, isotopically labeled standards were crucial for accurate quantification . A study by Qian et al. described the design and testing of metabolic pathways in Escherichia coli to specifically produce 2-heptanone, 2-nonanone, and 2-undecanone, achieving substantial production of each ketone . In such studies, deuterated standards like 2-heptanone-d5 are essential for reliable quantification of the produced compounds.
Exhaled Breath Analysis
Analysis of carbonyl metabolites in exhaled breath has utilized deuterated compounds as internal standards. A study examining a broad range of carbonyl compounds in breath samples employed isotopically labeled standards for accurate quantification . This application demonstrates the importance of 2-heptanone-d5 in biomarker discovery and medical diagnostics.
Environmental Monitoring
Environmental monitoring of volatile organic compounds often involves the use of deuterated standards for quantification. 2-Heptanone-d5 serves as a valuable reference compound in such analyses, allowing for accurate determination of 2-heptanone levels in environmental samples.
Specification | Value |
---|---|
Molecular Formula | C₇H₉D₅O |
Molecular Weight | 119.2163 g/mol |
CAS Number | 24588-56-5 |
Minimum Purity | 95% |
Isotopic Enrichment | 98 atom % D |
Available Quantities | 10 mg, 25 mg, 50 mg, 100 mg |
Storage Conditions | Room temperature |
These specifications ensure the compound's reliability for its intended analytical applications .
Future Research Directions
The unique properties of 2-heptanone-d5 continue to drive research in several promising directions:
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Development of more sensitive and specific analytical methods utilizing deuterated standards
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Investigation of 2-heptanone as a potential natural anesthetic, with the deuterated analog serving as a valuable tool in pharmacokinetic studies
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Exploration of the metabolic fate of 2-heptanone in various biological systems using the deuterated compound as a tracer
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Innovations in stable isotope labeling for metabolomics and environmental monitoring applications
These research directions highlight the ongoing relevance of 2-heptanone-d5 in advancing our understanding of chemical processes and developing new analytical techniques.
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